Cas no 914301-44-3 (2-Fluoro-3-(methoxycarbonyl)benzoic acid)
2-Fluoro-3-(methoxycarbonyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-3-(methoxycarbonyl)benzoic acid
- 2-fluoro-1,3-Benzenedicarboxyl ic acid 1-methyl ester
- 2-Fluoro-3-methoxycarbonylbenzoic acid
- P11458
- A856141
- 1,3-BENZENEDICARBOXYLIC ACID, 2-FLUORO-, 1-METHYL ESTER
- 2-Fluoro-3-(methoxycarbonyl)benzoicacid
- AS-50916
- MFCD12406363
- CS-0051908
- AMY33603
- DTXSID10582089
- SCHEMBL2134625
- FT-0748179
- GHBSBSSHCNIRTB-UHFFFAOYSA-N
- 914301-44-3
- AKOS016011283
- 2-Fluoroisophthalic acid 1-methyl ester
- SB12000
- DB-303363
-
- MDL: MFCD12406363
- Inchi: 1S/C9H7FO4/c1-14-9(13)6-4-2-3-5(7(6)10)8(11)12/h2-4H,1H3,(H,11,12)
- InChI Key: GHBSBSSHCNIRTB-UHFFFAOYSA-N
- SMILES: FC1C(C(=O)O)=CC=CC=1C(=O)OC
Computed Properties
- Exact Mass: 198.03283686g/mol
- Monoisotopic Mass: 198.03283686g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 63.6Ų
2-Fluoro-3-(methoxycarbonyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM109032-500mg |
2-fluoro-3-(methoxycarbonyl)benzoic acid |
914301-44-3 | 95+% | 500mg |
$275 | 2021-06-17 | |
| Chemenu | CM109032-1g |
2-fluoro-3-(methoxycarbonyl)benzoic acid |
914301-44-3 | 95+% | 1g |
$418 | 2021-06-17 | |
| Chemenu | CM109032-5g |
2-fluoro-3-(methoxycarbonyl)benzoic acid |
914301-44-3 | 95+% | 5g |
$1298 | 2021-06-17 | |
| Alichem | A019099393-1g |
2-Fluoro-3-(methoxycarbonyl)benzoic acid |
914301-44-3 | 95% | 1g |
$402.99 | 2023-08-31 | |
| Alichem | A019099393-5g |
2-Fluoro-3-(methoxycarbonyl)benzoic acid |
914301-44-3 | 95% | 5g |
$1257.34 | 2023-08-31 | |
| Alichem | A019099393-10g |
2-Fluoro-3-(methoxycarbonyl)benzoic acid |
914301-44-3 | 95% | 10g |
$2063.43 | 2023-08-31 | |
| Chemenu | CM109032-500mg |
2-fluoro-3-(methoxycarbonyl)benzoic acid |
914301-44-3 | 95%+ | 500mg |
$290 | 2024-07-20 | |
| Chemenu | CM109032-1g |
2-fluoro-3-(methoxycarbonyl)benzoic acid |
914301-44-3 | 95%+ | 1g |
$442 | 2024-07-20 | |
| Chemenu | CM109032-5g |
2-fluoro-3-(methoxycarbonyl)benzoic acid |
914301-44-3 | 95%+ | 5g |
$1373 | 2024-07-20 | |
| Apollo Scientific | PC904567-250mg |
2-Fluoro-3-(methoxycarbonyl)benzoic acid |
914301-44-3 | 98% | 250mg |
£276.00 | 2025-02-22 |
2-Fluoro-3-(methoxycarbonyl)benzoic acid Suppliers
2-Fluoro-3-(methoxycarbonyl)benzoic acid Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 2-Fluoro-3-(methoxycarbonyl)benzoic acid
Recent Advances in the Application of 2-Fluoro-3-(methoxycarbonyl)benzoic acid (CAS: 914301-44-3) in Chemical Biology and Pharmaceutical Research
The compound 2-Fluoro-3-(methoxycarbonyl)benzoic acid (CAS: 914301-44-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This aromatic carboxylic acid derivative, characterized by its fluorine substitution and methoxycarbonyl group, serves as a crucial intermediate in the synthesis of various biologically active molecules. Recent studies have highlighted its role in the design of enzyme inhibitors, receptor modulators, and other pharmacologically relevant compounds.
One of the most notable applications of 2-Fluoro-3-(methoxycarbonyl)benzoic acid is its incorporation into the synthesis of small-molecule inhibitors targeting key enzymes involved in disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel inhibitors for tyrosine kinases, which are implicated in cancer progression. The fluorine atom at the 2-position enhances the binding affinity of the resulting compounds by forming favorable interactions with the enzyme's active site, while the methoxycarbonyl group contributes to improved metabolic stability.
In addition to its role in enzyme inhibition, this compound has been explored as a building block for the construction of fluorescent probes used in bioimaging. Researchers have leveraged its benzoic acid core to conjugate with various fluorophores, enabling the visualization of cellular processes in real-time. A recent publication in ACS Chemical Biology detailed the synthesis of a probe derived from 2-Fluoro-3-(methoxycarbonyl)benzoic acid, which exhibited high selectivity for detecting reactive oxygen species (ROS) in live cells. This advancement holds promise for studying oxidative stress-related diseases, such as neurodegenerative disorders and cancer.
Another emerging area of research involves the use of 2-Fluoro-3-(methoxycarbonyl)benzoic acid in the design of prodrugs. Its carboxylic acid functionality allows for easy derivatization into ester or amide prodrugs, which can enhance the bioavailability of poorly soluble drugs. A 2024 study in the European Journal of Pharmaceutical Sciences reported the successful application of this strategy to improve the oral absorption of a potent but poorly bioavailable antiviral agent. The prodrug, synthesized using 2-Fluoro-3-(methoxycarbonyl)benzoic acid as a linker, demonstrated significantly higher plasma concentrations in preclinical models compared to the parent drug.
Despite these promising developments, challenges remain in optimizing the synthetic routes for 2-Fluoro-3-(methoxycarbonyl)benzoic acid to ensure scalability and cost-effectiveness. Recent efforts have focused on green chemistry approaches, such as catalytic fluorination and microwave-assisted synthesis, to address these issues. A 2023 review in Organic Process Research & Development highlighted several innovative methodologies that reduce the environmental impact of producing this valuable intermediate while maintaining high yields and purity.
In conclusion, 2-Fluoro-3-(methoxycarbonyl)benzoic acid (CAS: 914301-44-3) continues to play a pivotal role in advancing chemical biology and pharmaceutical research. Its unique structural features enable diverse applications, from drug discovery to bioimaging, making it a compound of enduring interest to the scientific community. Future research is expected to further expand its utility, particularly in the development of targeted therapies and diagnostic tools.
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